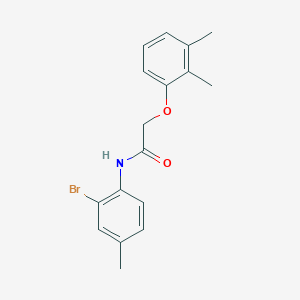
3-methylphenyl (2-naphthyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl (2-naphthyloxy)acetate is a chemical compound that may be involved in various organic reactions and possess unique physical and chemical properties. The interest in such molecules lies in their complex molecular structure and potential applications in materials science, organic synthesis, and possibly pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate involves characterization techniques such as XRD, FT-IR, UV–Vis, and NMR, utilizing density functional theory (DFT) for theoretical computations (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure is often analyzed using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. The study of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, for example, detailed its crystal structure and spectroscopic features, highlighting the importance of N—H⋯O hydrogen bonds in the molecular conformation (Yaman et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving such compounds can lead to a variety of products depending on the reactants and conditions. Photocyclization reactions, for instance, have been explored for synthesizing benzoheterocycles from related acetoacetates (Sasaki et al., 1982). Additionally, catalyzed reactions offer pathways to diverse derivatives, as seen in the ammonium acetate-catalyzed synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives (You et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the material's behavior and potential applications. The molecular and crystal structure studies of compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insight into their stability and reactivity (Kaur et al., 2012).
Chemical Properties Analysis
Chemical properties are determined by the compound's reactivity with other chemicals, its acidity or basicity, and its behavior under different conditions. Research on substituted 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acid has explored radical pairs, ion pairs, and electron transfer processes to understand their chemical behavior (Decosta & Pincock, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research has explored the synthesis of 2-naphthyloxy derivatives, including compounds structurally related to 3-methylphenyl (2-naphthyloxy)acetate. These compounds have shown significant antiamnesic activity in pharmacological studies, suggesting their potential in memory enhancement and neuroprotective therapies. The study conducted by Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, which demonstrated dose-dependent antiamnesic effects, with some compounds exhibiting potency comparable to piracetam, a known nootropic agent (Piplani et al., 2004).
Experimental and Theoretical Studies
In a combined experimental and theoretical study, Gültekin et al. (2020) investigated the properties of a compound similar to 3-methylphenyl (2-naphthyloxy)acetate, focusing on its molecular and chemical characteristics. The study utilized techniques like XRD, FT-IR, UV-VIS, and NMR, along with theoretical computations like DFT, to understand the compound's chemical behavior, including its electrophilic and nucleophilic nature. Such studies contribute to our knowledge of the compound's potential applications in various scientific fields, including material science and organic chemistry (Gültekin et al., 2020).
Photocyclization and Benzoheterocycles Synthesis
Sasaki et al. (1982) explored the photocyclization of compounds related to 3-methylphenyl (2-naphthyloxy)acetate, leading to the synthesis of benzoheterocycles. This research provides insights into the chemical reactions and mechanisms involved in forming complex organic structures, which are valuable in developing new organic compounds and materials (Sasaki et al., 1982).
Nanocatalysis and Green Chemistry
Research by Safari and Zarnegar (2014) on the use of ionic liquid-modified magnetic nanoparticles as nanocatalysts highlights the application of 3-methylphenyl (2-naphthyloxy)acetate-related compounds in green chemistry. Their work demonstrates the efficiency of these nanocatalysts in synthesizing 1-amidoalkyl-2-naphthols, emphasizing the importance of such compounds in developing sustainable and environmentally friendly chemical processes (Safari & Zarnegar, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-5-4-8-18(11-14)22-19(20)13-21-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCICOYULZRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl (naphthalen-2-yloxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)
![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)
![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)